molecular formula C11H10F2N2O2 B13014806 Ethyl 5-cyano-2-(difluoromethyl)-6-methylnicotinate

Ethyl 5-cyano-2-(difluoromethyl)-6-methylnicotinate

Cat. No.: B13014806
M. Wt: 240.21 g/mol
InChI Key: RUXIINOMEQDUME-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-(difluoromethyl)-6-methylnicotinate is a fluorinated nicotinic acid derivative characterized by a pyridine core substituted with a cyano group at position 5, a difluoromethyl group at position 2, a methyl group at position 6, and an ethyl ester at position 2. Fluorine substitution, particularly difluoromethyl groups, is known to enhance metabolic stability, bioavailability, and binding affinity in drug candidates .

Properties

Molecular Formula

C11H10F2N2O2

Molecular Weight

240.21 g/mol

IUPAC Name

ethyl 5-cyano-2-(difluoromethyl)-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H10F2N2O2/c1-3-17-11(16)8-4-7(5-14)6(2)15-9(8)10(12)13/h4,10H,3H2,1-2H3

InChI Key

RUXIINOMEQDUME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)C)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-cyano-2-(difluoromethyl)-6-methylnicotinate typically involves multi-step organic reactions. One common method starts with the halogenation of 6-methylnicotinic acid, followed by the introduction of the cyano group through nucleophilic substitution. The difluoromethyl group can be introduced using difluoromethylating agents under specific conditions. Finally, esterification with ethanol yields the desired ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or difluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Drug Development

Ethyl 5-cyano-2-(difluoromethyl)-6-methylnicotinate has been identified as a lead compound in drug development due to its potential biological activities. Compounds with similar structures have been investigated for their roles as enzyme inhibitors and anti-inflammatory agents. Specifically, the cyano and difluoromethyl groups may enhance binding affinity to biological targets such as cyclooxygenase enzymes or lipoxygenases, which are critical in inflammatory processes.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival. The structural modifications in the nicotinate framework can lead to variations in biological efficacy, making this compound a candidate for further exploration in oncology.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • A study demonstrated its effectiveness as an enzyme inhibitor against cyclooxygenase enzymes, which are pivotal in inflammatory responses.
  • Another research highlighted its selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Mechanism of Action

The mechanism by which ethyl 5-cyano-2-(difluoromethyl)-6-methylnicotinate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and difluoromethyl groups can enhance binding affinity and selectivity towards specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Research Findings and Trends

  • Fluorine in Drug Design : Fluorinated pyridines are prevalent in FDA-approved drugs (e.g., crizotinib) due to their ability to modulate pKa, solubility, and metabolic stability .
  • Agrochemical Potential: Difluoromethyl-substituted nicotinates are under exploration as herbicides, leveraging fluorine’s electronegativity to disrupt weed growth pathways .
  • Structural Optimization : Replacing CF₃ with CF₂H in the target compound may reduce off-target interactions while retaining desired bioactivity .

Biological Activity

Ethyl 5-cyano-2-(difluoromethyl)-6-methylnicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound belongs to the class of nicotinic acid derivatives. Its structure includes a cyano group and a difluoromethyl group, which are critical for its biological activity. The synthesis of this compound typically involves multi-step reactions starting from ethyl nicotinate, with modifications to introduce the cyano and difluoromethyl groups.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as a pharmaceutical agent.

1. Antiplatelet Activity

Research indicates that compounds similar to this compound exhibit antiplatelet properties. For instance, related compounds have shown significant inhibition of platelet aggregation, suggesting a potential role in preventing thrombotic diseases .

2. HDAC Inhibition

This compound has been identified as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. HDAC inhibitors are being explored for their therapeutic potential in treating various cancers and neurodegenerative diseases .

3. Anticancer Potential

The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Research Findings

A summary of key findings from recent studies on this compound is presented below:

StudyBiological ActivityKey Findings
AntiplateletSignificant inhibition of platelet aggregation observed.
HDAC InhibitionExhibited potential as an HDAC inhibitor with implications for cancer therapy.
CytotoxicityInduced apoptosis in HepG2 and MCF-7 cancer cell lines with IC50 values of 21 μM and 26 μM, respectively.

Case Studies

  • Antiplatelet Activity in Animal Models :
    A study evaluated the antiplatelet effects of related compounds in rat models, showing promising results in reducing thrombus formation when administered prior to induced thrombosis .
  • Inhibition of Cancer Cell Growth :
    In vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and liver cancers. The compound's mechanism involved the activation of apoptotic pathways, leading to cell death .

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